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6-Bromo-3-chloropyrazine-2-carboxamide

Cat. No.: B13128836
M. Wt: 236.45 g/mol
InChI Key: DQQBBQFKCHHSRP-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazine-2-carboxamide Scaffolds in Chemical Research

Pyrazine-2-carboxamide derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. mdpi.comnih.govtandfonline.com A prominent example is Pyrazinamide (B1679903), a first-line medication for the treatment of tuberculosis. researchgate.net The versatility of the pyrazine-2-carboxamide scaffold allows chemists to modify its structure to fine-tune its properties, leading to the discovery of new therapeutic agents. researchgate.netacs.org This has made it a "versatile scaffold" and a subject of intense study in drug discovery and organic synthesis. tandfonline.comsemanticscholar.org

Overview of Halogenated Pyrazines in Organic and Medicinal Chemistry

The introduction of halogen atoms—such as bromine and chlorine—onto the pyrazine (B50134) ring significantly modifies the molecule's electronic properties and reactivity. Halogens are electron-withdrawing, which further decreases the electron density of the already electron-deficient pyrazine ring. nih.gov This electronic modulation can enhance the binding affinity of the molecule to biological targets.

In organic synthesis, halogenated pyrazines are highly valuable intermediates. The carbon-halogen bonds serve as reactive "handles" for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. tandfonline.com These reactions enable the introduction of a wide array of substituents, allowing for the systematic development of compound libraries for structure-activity relationship (SAR) studies. mdpi.com For instance, the differential reactivity of carbon-bromine versus carbon-chlorine bonds can be exploited for selective, stepwise functionalization. Novel halogenated pyrazine-based chalcones have been synthesized and investigated for their potential as antimicrobial drugs. nih.gov

Current Research Trajectories and Potential Applications of 6-Bromo-3-chloropyrazine-2-carboxamide and its Analogues

This compound is a di-halogenated derivative that embodies the synthetic utility discussed above. While not extensively studied as a final product itself, its true value lies in its role as a versatile building block for creating more complex molecules. The presence of two different halogens at distinct positions on the pyrazine ring allows for regioselective substitution, providing a strategic advantage in multi-step syntheses.

Current research involving similar structures points towards several potential applications for derivatives of this compound:

Antiviral Agents: Analogues of this compound are key intermediates in the synthesis of antiviral drugs. For example, 6-bromo-3-hydroxypyrazine-2-carboxamide (B1279246) is a known starting material for the synthesis of Favipiravir, a broad-spectrum antiviral agent. researchgate.netbangor.ac.uk The bromo and chloro groups on the target compound could be chemically manipulated to produce similar antiviral scaffolds.

Enzyme Inhibitors: The pyrazine carboxamide core is being explored for its ability to inhibit various enzymes. Recent studies have focused on developing pyrazine carboxamide derivatives as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling, for applications in cancer immunotherapy. researchgate.net Others have investigated pyrazine-carboxamide-diphenyl-ethers as novel succinate (B1194679) dehydrogenase inhibitors (SDHIs) for potential use as fungicides. acs.org

Antimicrobial Agents: Researchers have synthesized and evaluated pyrazine carboxamide derivatives for activity against various pathogens. mdpi.comnih.gov For example, aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) has yielded compounds with activity against Mycobacterium tuberculosis. researchgate.netmdpi.com The 6-bromo-3-chloro-pyrazine-2-carboxamide scaffold provides a template to generate a new series of analogues for screening against drug-resistant bacterial and mycobacterial strains. mdpi.comnih.govmdpi.com

The strategic placement of the bromo and chloro groups, combined with the proven biological relevance of the pyrazine-2-carboxamide core, positions this compound as a valuable starting material for the discovery of new chemical entities in medicine and agriculture.

Data Tables

Table 1: Chemical Properties of 6-Bromo-3-chloropyrazine-2-carbonitrile (A related precursor)

PropertyValue
Molecular FormulaC₅HBrClN₃
Molecular Weight218.44 g/mol
IUPAC Name6-bromo-3-chloropyrazine-2-carbonitrile
InChIKeyFAOLIJWZYYNLRZ-UHFFFAOYSA-N
Canonical SMILESC1=C(N=C(C(=N1)Cl)C#N)Br

Data sourced from PubChem CID 70701071. Note: This data is for the closely related nitrile precursor, as comprehensive data for the carboxamide was not available in the sources. nih.gov

Table 2: Examples of Pyrazine-2-Carboxamide Analogues and Their Research Context

Compound/Derivative ClassResearch AreaKey Findings/Application
FavipiravirAntiviralBroad-spectrum inhibitor of RNA viruses; synthesized from pyrazine precursors. researchgate.netbangor.ac.uk
3-Benzylaminopyrazine-2-carboxamidesAntimycobacterialShowed in vitro activity against Mycobacterium tuberculosis, comparable to Pyrazinamide. mdpi.com
Pyrazine Carboxamide AZ3246Oncology / ImmunologyA selective inhibitor of HPK1, enhancing T-cell immunity. researchgate.net
Pyrazine-Carboxamide-Diphenyl-EthersAgrochemicalIdentified as novel succinate dehydrogenase inhibitors (SDHIs) with fungicidal activity. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrClN3O B13128836 6-Bromo-3-chloropyrazine-2-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3BrClN3O

Molecular Weight

236.45 g/mol

IUPAC Name

6-bromo-3-chloropyrazine-2-carboxamide

InChI

InChI=1S/C5H3BrClN3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11)

InChI Key

DQQBBQFKCHHSRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C(=O)N)Br

Origin of Product

United States

Chemical Reactivity and Transformation Studies Involving 6 Bromo 3 Chloropyrazine 2 Carboxamide

Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

The electron-deficient nature of the pyrazine ring, further accentuated by the presence of two halogen atoms, makes 6-bromo-3-chloropyrazine-2-carboxamide susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions are pivotal for introducing diverse functionalities onto the pyrazine core.

Aminolysis Reactions with Various Amines

The chlorine atom at the 3-position of the pyrazine ring is particularly labile and serves as the primary site for nucleophilic attack by amines. This reactivity is attributed to the activating effect of the adjacent nitrogen atom and the carboxamide group. The aminodehalogenation of the closely related 3-chloropyrazine-2-carboxamide (B1267238) with a variety of benzylamines has been shown to proceed efficiently. mdpi.comresearchgate.net This reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride generated during the reaction. mdpi.com

While direct studies on this compound are limited, the established reactivity of similar compounds suggests that it would readily undergo aminolysis at the C-3 position. The reaction conditions would likely be comparable, involving heating the pyrazine substrate with the desired amine.

Table 1: Representative Aminolysis Reactions on a Related Pyrazine Core

Reactant 1AmineConditionsProduct
3-Chloropyrazine-2-carboxamideSubstituted BenzylaminesTHF, Triethylamine, 70°C, 15h3-(Benzylamino)pyrazine-2-carboxamides

This table is based on the reactivity of the analogous 3-chloropyrazine-2-carboxamide due to the absence of specific data for the 6-bromo derivative.

Substitution with Oxygen- and Sulfur-Containing Nucleophiles

Similar to aminolysis, the chlorine atom at the 3-position is expected to be readily displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides, phenoxides, and thiolates would introduce ether and thioether linkages, respectively. These transformations are fundamental in modifying the electronic and steric properties of the pyrazine scaffold. The general mechanism would follow the SNAr pathway, involving the formation of a Meisenheimer-type intermediate. The relative reactivity of the C-Cl versus the C-Br bond is a key consideration. In many heterocyclic systems, the C-Cl bond is more susceptible to nucleophilic attack than the C-Br bond under typical SNAr conditions.

Functional Group Transformations of Pyrazine-2-carboxamides

Beyond substitutions on the pyrazine ring, the carboxamide functional group itself can be a site for various chemical transformations.

Hydrolysis of Nitrile Precursors to Carboxamides

The synthesis of pyrazine-2-carboxamides often proceeds from the corresponding pyrazine-2-carbonitriles. The partial hydrolysis of the nitrile group to a carboxamide is a crucial step. For instance, 3-chloropyrazine-2-carboxamide can be synthesized from 3-chloropyrazine-2-carbonitrile (B110518). mdpi.com This conversion is typically achieved under controlled pH and temperature conditions, using reagents like hydrogen peroxide in a slightly alkaline aqueous solution. mdpi.com This method is often preferred due to higher yields compared to direct amidation of the pyrazine ring. mdpi.com A similar synthetic strategy can be envisioned for the preparation of this compound from its nitrile precursor.

Carboxyl Rearrangement Reactions

Carboxyl rearrangement reactions, such as the Curtius, Hofmann, or Lossen rearrangements, provide pathways to convert the carboxamide group into an amine functionality. A patent describes a process for preparing 2-amino-3-bromo-6-chloropyrazine (B112278) from 3-bromo-6-chloropyrazine-2-carboxylic acid via a carboxyl rearrangement. google.com This process involves the conversion of the carboxylic acid to an intermediate that then rearranges to form the corresponding amine. While this example starts from a carboxylic acid, it highlights the applicability of rearrangement reactions within this class of compounds to access amino-substituted pyrazines.

Mechanistic Investigations of Reaction Pathways

The mechanism of nucleophilic aromatic substitution on the pyrazine ring is well-established and proceeds through a two-step addition-elimination pathway. The incoming nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and reaction conditions. The presence of two electron-withdrawing nitrogen atoms in the pyrazine ring facilitates the formation and stabilization of the negatively charged intermediate, thereby promoting the SNAr reaction.

Understanding Ligand Effects in Catalyzed Transformations

The regioselectivity and efficiency of palladium-catalyzed cross-coupling reactions involving dihalogenated heterocycles like this compound are profoundly influenced by the nature of the ancillary ligands on the palladium center. These ligands, typically phosphines or N-heterocyclic carbenes (NHCs), can dictate which of the two halogen atoms (bromine at C6 or chlorine at C3) preferentially undergoes oxidative addition to the palladium(0) catalyst, the initial and often rate-determining step of the catalytic cycle.

The electronic and steric properties of the ligand are key determinants of reactivity. Electron-rich and bulky ligands are known to facilitate the oxidative addition step, particularly for less reactive C-Cl bonds. In the context of this compound, the C-Br bond is inherently more reactive than the C-Cl bond. However, the electronic environment of the pyrazine ring, being electron-deficient, influences the reactivity of both halogen substituents.

Research on analogous dihalopyrazine systems has demonstrated that ligand choice can override the intrinsic reactivity differences between C-Br and C-Cl bonds, leading to selective reaction at the less reactive site. For instance, in the Suzuki-Miyaura coupling of 2,6-dibromopyrazine (B1357810) derivatives, the use of sterically demanding ligands has been shown to direct coupling to a specific position, influenced by substituents on the pyrazine ring. While specific studies on this compound are not extensively documented in publicly available literature, the principles derived from similar systems are applicable.

Table 1: Illustrative Ligand Effects on Regioselectivity in Dihalogenated Heterocycles

SubstrateLigandMajor ProductRationale
2,6-DichloropyridineBulky NHC LigandC4-ArylationThe sterically hindered ligand is proposed to favor oxidative addition at the less sterically encumbered C4 position over the C2/C6 positions adjacent to the nitrogen.
2-Bromo-5-chloropyridinePd(PPh₃)₄C5-Arylation (Suzuki)The greater intrinsic reactivity of the C-Br bond over the C-Cl bond dictates the site of reaction with standard phosphine (B1218219) ligands.
3-Amino-2,6-dibromopyrazinePd(dppf)Cl₂C2-Arylation (Suzuki)The directing effect of the amino group, potentially through coordination to the palladium center, favors oxidative addition at the adjacent C2 position.

This table is illustrative and based on general principles observed in related dihalogenated heterocyclic systems, as direct data for this compound is limited.

For this compound, it is hypothesized that standard palladium catalysts with common phosphine ligands like triphenylphosphine (B44618) would likely favor initial reaction at the more reactive C-Br bond. To achieve selective coupling at the C-Cl bond, specialized ligands, potentially bulky N-heterocyclic carbenes or highly electron-donating phosphines, would likely be required to overcome the inherent reactivity difference and potentially interact with the carboxamide group to direct the reaction.

Oxidative Addition Pathways in Pyrazine Coupling Reactions

The oxidative addition of a dihalogenated pyrazine to a palladium(0) complex is the pivotal step that initiates the cross-coupling cascade. This process involves the cleavage of the carbon-halogen bond and the formation of a new palladium(IV) intermediate. The mechanism of this step can be influenced by several factors, including the nature of the halogen, the electronic properties of the pyrazine ring, and the ligands coordinated to the palladium center.

For this compound, two distinct oxidative addition pathways are possible: one involving the C-Br bond and the other involving the C-Cl bond. Generally, the oxidative addition of aryl bromides to Pd(0) is significantly faster than that of aryl chlorides. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

The electron-deficient nature of the pyrazine ring is expected to facilitate oxidative addition at both positions compared to electron-rich aromatic systems. The presence of the electron-withdrawing carboxamide group at the C2 position would further lower the electron density of the ring, enhancing its reactivity towards oxidative addition.

Computational studies on related dihalopyridines and other heteroaromatics have shown that the oxidative addition typically proceeds through a concerted, three-centered transition state. The palladium(0) complex approaches the carbon-halogen bond, leading to simultaneous bond breaking and formation.

Table 2: Relative Reactivity in Oxidative Addition for Dihalogenated Heterocycles

SubstrateRelative Rate of Oxidative AdditionInfluencing Factors
2-Bromo-5-chloropyridineC-Br > C-ClInherent C-X bond strength difference.
2,6-DichloropyridineC2 > C4 (in some cases)The position alpha to the nitrogen is electronically activated towards oxidative addition.
3-Substituted-2,6-dihalopyrazinesVaries with substituentElectron-donating or -withdrawing groups can influence the electron density at each halogenated carbon, altering the relative rates of oxidative addition.

This table presents generalized reactivity trends based on studies of similar heterocyclic systems, as specific kinetic data for this compound is not widely available.

In the case of this compound, the oxidative addition is predicted to occur preferentially at the C6-Br bond under standard catalytic conditions. Achieving selective oxidative addition at the C3-Cl bond would likely necessitate conditions that either sterically disfavor approach to the C6 position or electronically activate the C3 position to a greater extent. This could potentially be achieved through the use of highly tailored ligands or by modifying the reaction conditions to favor a different mechanistic pathway. The interplay between the intrinsic reactivity of the C-X bonds and the directing effects of both the pyrazine nitrogens and the carboxamide substituent makes the prediction of reactivity complex and an area ripe for further empirical investigation.

Spectroscopic and Structural Elucidation of 6 Bromo 3 Chloropyrazine 2 Carboxamide and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure and bonding within 6-Bromo-3-chloropyrazine-2-carboxamide. Techniques such as Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide a comprehensive understanding of its molecular architecture.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy offers a detailed picture of the functional groups and bonding arrangements. For pyrazine (B50134) derivatives, characteristic vibrational modes can be assigned to specific parts of the molecule. researchgate.net

The FT-IR and Raman spectra of this compound are expected to exhibit distinct peaks corresponding to the vibrations of the pyrazine ring, the carboxamide group, and the carbon-halogen bonds. Based on studies of similar compounds, such as 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, the vibrational assignments can be predicted. researchgate.net

Key expected vibrational frequencies are associated with the N-H, C=O, and C-N stretching of the amide group, as well as the characteristic ring stretching and deformation modes of the substituted pyrazine ring. The presence of bromine and chlorine substituents will influence the vibrational frequencies of the C-Br and C-Cl bonds, typically observed in the lower frequency region of the spectrum.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Source
AmideN-H stretching~3400 researchgate.net
AmideC=O stretching~1600 researchgate.net
Pyrazine RingC=N/C=C stretching1580 - 1480 researchgate.net
C-ClStretching800 - 600General Range
C-BrStretching600 - 500General Range

Note: These are predicted values based on analogous compounds and general spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR would provide definitive structural information.

The ¹H NMR spectrum is expected to show a singlet for the remaining proton on the pyrazine ring. The chemical shift of this proton will be influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxamide substituents. Additionally, the amide protons will appear as distinct signals, the chemical shift and multiplicity of which can provide information about hydrogen bonding and rotation around the C-N bond.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the pyrazine ring carbons will be significantly affected by the halogen and amide substituents. Data from related pyrazine derivatives can be used to predict the approximate chemical shifts. imist.maresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

NucleusPositionPredicted Chemical Shift (ppm)Source
¹HPyrazine-H8.0 - 8.5 rsc.org
¹H-CONH₂7.5 - 8.5 (broad) mdpi.com
¹³CC=O160 - 165 researchgate.net
¹³CPyrazine Ring120 - 155 imist.ma

Note: These are predicted values based on analogous compounds. The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Crystallographic Studies

X-ray crystallography provides unambiguous proof of molecular structure and detailed information about the arrangement of molecules in the solid state.

X-ray Diffraction Analysis of Pyrazine-2-carboxamide Crystal Forms

For instance, in the crystal structure of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, the amide group is nearly coplanar with the pyrazine ring. iucr.org It is reasonable to expect a similar near-planar conformation for this compound, which would facilitate intermolecular interactions.

Analysis of Intermolecular Interactions in Solid State

The solid-state packing of pyrazine-2-carboxamide derivatives is governed by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-stacking interactions.

Hydrogen Bonding: The carboxamide group is an excellent hydrogen bond donor (-NH₂) and acceptor (C=O). In the crystal structures of related compounds, N-H···N and N-H···O hydrogen bonds are prevalent, often leading to the formation of dimers, chains, or more complex three-dimensional networks. iucr.orgnih.goviucr.org These interactions are crucial in stabilizing the crystal lattice.

Halogen Bonding: The presence of both bromine and chlorine atoms in this compound introduces the possibility of halogen bonding. Halogen bonds are directional interactions between an electrophilic region on a halogen atom and a nucleophilic site. acs.org In chloro-substituted pyrazine derivatives, C-Cl···Br and C-Cl···N halogen bonds have been observed, contributing to the formation of supramolecular structures. mdpi.comtuni.fi The strength of these interactions depends on the polarizability of the halogen atom, with iodine forming the strongest and chlorine weaker halogen bonds. acs.org

Table 3: Common Intermolecular Interactions in Pyrazine-2-carboxamide Derivatives

Interaction TypeDescriptionTypical Distances / GeometriesSource
Hydrogen BondingN-H···N, N-H···OD···A distance: 2.8 - 3.2 Å iucr.orgiucr.org
Halogen BondingC-X···N/O (X=Cl, Br)X···A distance < sum of van der Waals radii acs.orgmdpi.com
π-StackingParallel-slipped or offsetInter-centroid distance: 3.6 - 3.8 Å iucr.orgiucr.org

Computational and Theoretical Chemistry Studies on 6 Bromo 3 Chloropyrazine 2 Carboxamide Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyrazine (B50134) carboxamide derivatives to predict a range of properties with high accuracy.

DFT calculations are employed to determine the optimized molecular geometries and electronic characteristics of pyrazine carboxamide analogues. By using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), def2-TZVP), researchers can predict bond lengths, bond angles, and dihedral angles. chemrxiv.orgmdpi.com These calculations have shown that for related halogenated pyrazine carboxamides, the pyrazine ring maintains a planar geometry. mostwiedzy.pl

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net For instance, a smaller energy gap suggests higher reactivity. In studies of pyrazinamide (B1679903) analogues, these calculations have been instrumental in comparing the electronic profiles of different derivatives. nih.govnih.gov The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, helps identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Note: Data is hypothetical, based on typical values for similar compounds found in the literature.

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. These global reactivity descriptors, including chemical potential (μ), global hardness (η), softness (S), and electrophilicity index (ω), are calculated from the HOMO and LUMO energies. iiste.org

Studies on pyrazinamide analogues have demonstrated that substitutions on the pyrazine ring significantly alter these reactivity indices. nih.govnih.gov For example, research on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide revealed that halogen substitution leads to an increase in the chemical potential (µ) and a decrease in the electrophilicity index when compared to a parent molecule. chemrxiv.orgresearchgate.net These descriptors are valuable for predicting how analogues of 6-bromo-3-chloropyrazine-2-carboxamide might behave in a chemical or biological environment. nih.govnih.gov

Table 2: Global Reactivity Descriptors for Pyrazinamide Analogues

Descriptor Formula Interpretation
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron escaping tendency; a higher value indicates greater reactivity.
Global Hardness (η) (ELUMO - EHOMO) / 2 Resistance to change in electron distribution.
Global Softness (S) 1 / (2η) A measure of the molecule's polarizability.
Electrophilicity Index (ω) μ2 / (2η) Propensity of a species to accept electrons.

Source: Derived from principles discussed in cited literature. nih.govnih.goviiste.org

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. mdpi.com Theoretical vibrational frequencies are calculated, and a scaling factor is often applied to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net The analysis of the Potential Energy Distribution (PED) allows for the precise assignment of calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. chemrxiv.org

For various pyrazine carboxamide derivatives, researchers have successfully assigned characteristic vibrational modes. researchgate.netresearchgate.net For example, the N-H stretching mode of the carboxamide group is typically observed in the 3200-3500 cm⁻¹ region, while the C=O stretching mode appears around 1610-1620 cm⁻¹. researchgate.net The substitution of halogens like bromine and chlorine is expected to introduce specific vibrational signatures, particularly in the lower frequency region of the spectrum. mdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding mechanisms of drug candidates. For analogues of this compound, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the active site of a target enzyme. researchgate.netmdpi.com

In studies of related pyrazine carboxamides, molecular docking has been used to predict binding affinities and poses within target proteins like the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. mdpi.comsemanticscholar.org For instance, docking of 6-chloropyrazine-2-carboxamide derivatives showed that the carboxamide group often forms crucial hydrogen bonds with amino acid residues in the binding pocket, while the pyrazine ring and its substituents engage in other interactions. researchgate.netsemanticscholar.org Such studies predict that compounds like 6-chloro-N-octylpyrazine-2-carboxamide have favorable binding energy, suggesting good potential bioactivity. researchgate.net

Table 3: Predicted Binding Interactions for a Pyrazine Carboxamide Analogue with a Target Protein

Interacting Residue Interaction Type Distance (Å)
TYR 158 Hydrogen Bond 2.1
GLY 142 Hydrogen Bond 2.5
PHE 149 Pi-Pi Stacking 4.2
MET 199 Hydrophobic 3.8

Note: Data is representative of typical docking results for pyrazinamide analogues against mycobacterial targets. mdpi.comsemanticscholar.org

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. Following molecular docking, MD simulations are performed to assess the stability of the predicted binding pose and to analyze the conformational changes in both the ligand and the protein. nih.gov

MD simulations on complexes of pyrazinamide analogues with their target proteins have been used to confirm the stability of key interactions observed in docking studies. nih.gov For example, a study on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide used MD simulations to investigate its stability within an anti-inflammatory receptor. chemrxiv.org The simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) of the ligand and protein to ensure the complex remains stable. These simulations can elucidate the dynamic nature of the binding, providing a more realistic view of the ligand-protein interaction than static docking poses. nih.govnih.gov

Homology Modeling for Uncharacterized Protein Targets

Homology modeling is a computational technique used to generate a three-dimensional (3D) model of a protein's structure when an experimentally determined structure is unavailable. nih.govplos.org This method is particularly valuable in drug discovery for creating models of uncharacterized protein targets, thereby enabling structure-based drug design for compounds like this compound and its analogues. The process relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures.

The procedure begins with identifying a suitable template structure—an experimentally resolved protein structure that shares a significant degree of sequence identity with the target protein. This is typically achieved by performing a sequence alignment search against protein structure databases, such as the Protein Data Bank (PDB), using algorithms like PSI-BLAST. yasara.org Once a template is selected, the target protein's sequence is aligned with the template's sequence. This alignment guides the construction of the 3D model, where the backbone of the target protein is built based on the template's structure, and the side chains are modeled in.

A critical step in the process is model validation, which assesses the stereochemical quality and accuracy of the generated model. nih.gov Tools such as Ramachandran plots are employed to analyze the torsional angles of amino acid residues, ensuring they fall within energetically favorable regions. nih.govresearchgate.net For instance, in a study on imidazo[1,2-a]pyridine-3-carboxamide analogues, a homology model of the Mycobacterium tuberculosis QcrB protein was constructed using the X-ray structure of QcrB from M. smegmatis as a template. nih.gov The resulting model was validated, showing 93.25% of its residues in the favored regions of the Ramachandran plot, confirming its high quality. nih.gov Such validated models are then used for molecular docking simulations to predict how ligands, such as pyrazinecarboxamide derivatives, might bind to the active site of the target protein. nih.gov

Modeling StepDescriptionTool/Method Example
Template Search The target amino acid sequence is used to search a database (PDB) for proteins with known structures and similar sequences.PSI-BLAST
Target-Template Alignment The target sequence is aligned with the template sequence to establish corresponding residues.Sequence Alignment Algorithms
Model Building A 3D model of the target is constructed based on the atomic coordinates of the template.SWISS-MODEL, MODELLER
Model Validation The quality of the generated model is assessed for stereochemical correctness and structural integrity.Ramachandran Plot, ERRAT, ProSA

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For analogues of this compound, QSAR studies are instrumental in understanding how variations in molecular structure influence their therapeutic or biological effects. These models are built by quantifying structural features into numerical values known as molecular descriptors and correlating them with experimental activity data, such as IC₅₀ values.

Computational Prediction of Biological Activities

A primary application of QSAR is the prediction of the biological activity of novel or untested compounds. Once a statistically robust QSAR model is developed and validated, it can be used to screen virtual libraries of molecules and prioritize candidates for synthesis and experimental testing. researchgate.net Various statistical techniques are employed to build these predictive models, including Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and more complex methods like Artificial Neural Networks (ANN). researchgate.net

In a study involving nineteen pyrazinecarboxamide derivatives with herbicidal activity, several QSAR models were developed to predict their IC₅₀ values. researchgate.net The results demonstrated that while methods like MLR were effective, an ANN model provided superior predictive power, achieving a high squared correlation coefficient (R²) of 0.994 and a cross-validated squared correlation coefficient (R²CV) of 0.998. researchgate.net This indicates that the model could reliably forecast the herbicidal activity of new pyrazinecarboxamide analogues based solely on their structural properties. researchgate.net Such predictive capabilities significantly accelerate the discovery of potent compounds.

QSAR Model TypeStatistical Metric (R²)Predictive Capability
Multiple Linear Regression (MLR)GoodServes to predict activities.
Multiple Non-Linear Regressions (MNLR)GoodServes to predict activities.
Artificial Neural Network (ANN)0.994More effective and reliable predictions.

Derivation of Structure-Activity Relationships

QSAR models are powerful tools for elucidating the specific physicochemical properties and structural features that govern the biological activity of a compound series. This constitutes the derivation of Structure-Activity Relationships (SAR). By analyzing the molecular descriptors that contribute most significantly to the QSAR equation, researchers can understand what makes a molecule more or less potent. These descriptors can represent various molecular properties, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics.

For example, SAR analysis of a series of pyrazole derivatives designed as potential agents against Trypanosoma cruzi revealed that the potency of the compounds was significantly influenced by the nature and position of substituents on an aryl ring. nih.govmdpi.com The study showed that the introduction of bromine (Br), chlorine (Cl), and methyl groups at the para-position of the ring led to increased trypanocidal activity. nih.govmdpi.com Conversely, placing substituents at other positions or using different functional groups resulted in a loss of biological activity. mdpi.com In other studies on pyrazinecarboxamides, biological activity was found to have a linear relationship with increasing lipophilicity within certain series of compounds. mdpi.com These insights are crucial for guiding the rational design and optimization of lead compounds.

Compound SeriesSubstitutionEffect on Biological Activity
1-aryl-1H-pyrazole-imidazolineBr, Cl, or methyl at para-positionIncreased potency (lower IC₅₀) mdpi.com
1-aryl-1H-pyrazole-imidazolineDichloro at C2 and C6 positionsDrop in potency mdpi.com
1-aryl-1H-pyrazole-imidazolineFluorine at C3 or C4 positionsLoss of biological activity mdpi.com
Substituted pyrazinecarboxamidesIncreased lipophilicity (log K)Linear increase in activity within the series mdpi.com

Analysis of Ligand-Induced Selectivity

In drug development, achieving selectivity for a specific biological target over others is critical to maximizing therapeutic efficacy while minimizing off-target effects. Computational methods, including QSAR and molecular docking, are used to analyze and predict how subtle changes in a ligand's structure can induce this selectivity. By comparing the interactions and binding affinities of an analogue with different protein targets, researchers can identify the structural determinants responsible for selective binding.

The analysis of ligand-induced selectivity is exemplified in structure-activity relationship studies of sulfonylpiperazine analogs designed as modulators of human neuronal nicotinic receptors (nAChRs). nih.gov In this research, the position of a fluorine atom on a benzenesulfonyl moiety had a profound impact on receptor selectivity. nih.gov An analog with a para-fluorophenyl group showed no preference between the Hα4β2 and Hα3β4 nAChR subtypes. nih.gov However, moving the fluorine substituent to the ortho-position resulted in a 12-fold increase in selectivity for the Hα4β2 receptor. nih.gov This demonstrates how computational analysis can pinpoint specific, minor structural modifications that are key to achieving target selectivity, a principle directly applicable to the optimization of this compound analogues for specific biological targets.

Compound ModificationTarget 1 Potency (IC₅₀)Target 2 Potency (IC₅₀)Selectivity Ratio (Target 2 / Target 1)
p-fluorophenyl substitution9.3 µM (Hα4β2 nAChR)9.0 µM (Hα3β4 nAChR)~1
o-fluorophenyl substitution8.5 µM (Hα4β2 nAChR)>100 µM (Hα3β4 nAChR)>12

Derivatization and Structure Activity Relationship Sar Studies of Pyrazine 2 Carboxamide Analogues

Design and Synthesis of Novel Derivatives from 6-Bromo-3-chloropyrazine-2-carboxamide Scaffold

The this compound molecule features three primary points for derivatization: the carboxamide nitrogen, the chlorine atom at position 3, and the bromine atom at position 6. The electron-deficient nature of the pyrazine (B50134) ring makes the halogen substituents susceptible to nucleophilic substitution, providing a straightforward route to a diverse library of analogues. thieme-connect.de

The amide N-H group can be readily substituted to generate secondary or tertiary amides. A common synthetic strategy involves the condensation of a pyrazine-2-carboxylic acid chloride with a primary or secondary amine. mdpi.comresearchgate.net For the this compound scaffold, this would typically involve an initial hydrolysis of the amide to the corresponding carboxylic acid, conversion to an acid chloride (e.g., using thionyl chloride), and subsequent reaction with a wide array of anilines or alkylamines. mdpi.comnih.gov

These modifications significantly impact the molecule's properties. For instance, studies on N-phenylpyrazine-2-carboxamides have shown that substituents on the phenyl ring are crucial for biological activity. mdpi.com The introduction of N-benzyl groups has also been explored, leading to compounds with notable antimicrobial properties. mdpi.comresearchgate.net Research on N-substituted 3-aminopyrazine-2-carboxamides demonstrated that benzyl (B1604629), alkyl, and phenyl derivatives all exhibit distinct profiles of antimycobacterial, antibacterial, and antifungal activity. nih.gov

N-Aryl Derivatives: The condensation with various ring-substituted anilines has yielded compounds evaluated for herbicidal and antialgal activities. mdpi.comnih.gov

N-Alkyl/Benzyl Derivatives: The introduction of different alkyl and benzyl groups has been investigated for antimicrobial applications, with the length and substitution pattern of the hydrocarbon chain influencing the potency. nih.gov

The table below summarizes the effect of different substituents at the carboxamide nitrogen on the biological activity of various pyrazine-2-carboxamide cores.

Scaffold Substituent (R) on Carboxamide Biological Activity Reference
6-chloropyrazine-2-carboxamideN-(3-iodo-4-methylphenyl)Photosynthesis Inhibition (IC₅₀ = 51.0 µmol∙L⁻¹) mdpi.comnih.gov
5-tert-butylpyrazine-2-carboxamideN-(4-chloro-3-methylphenyl)Antialgal (IC₅₀ = 44.0 µmol∙L⁻¹) mdpi.com
3-aminopyrazine-2-carboxamide (B1665363)N-(2,4-dimethoxyphenyl)Antimycobacterial (MIC = 12.5 µg/mL) nih.gov
3-aminopyrazine-2-carboxamideN-octylAntibacterial nih.gov

The halogen atoms on the pyrazine ring are key handles for derivatization via nucleophilic aromatic substitution (SNAr). The chlorine atom at position 3 is generally more reactive than the bromine at position 6, allowing for selective modification. A common reaction is aminodehalogenation, where the chloro group is displaced by an amine. mdpi.comresearchgate.net

For example, reacting 3-chloropyrazine-2-carboxamide (B1267238) with variously substituted benzylamines yields 3-(benzylamino)pyrazine-2-carboxamides. mdpi.comnih.gov This synthetic route has produced compounds with significant activity against Mycobacterium tuberculosis. mdpi.comresearchgate.net The bromine at the 6-position could be targeted in subsequent steps, potentially through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, to introduce aryl or other carbon-based substituents. mdpi.com Chemical transformations such as nitration and further bromination have also been reported on pyrazine rings to generate diverse derivatives. imist.ma

The introduction of diverse functional groups is a cornerstone of SAR studies. These groups can alter a molecule's electronic properties, solubility, and steric profile, thereby influencing its interaction with biological targets. ashp.org

Electron-donating/withdrawing groups: Attaching groups like methoxy (B1213986) (-OCH₃) or nitro (-NO₂) to aryl substituents can modulate the electronic nature of the molecule, which has been shown to be important for anticancer and antimetastatic activity. nih.gov

Halogens: Fluoro, chloro, and bromo groups on appended aryl rings can enhance binding affinity and lipophilicity. nih.gov

Hydrogen-bonding groups: Hydroxyl (-OH) and amino (-NH₂) groups can form crucial hydrogen bonds with target proteins, enhancing potency. ashp.org In one study, 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR). nih.govfigshare.com

Bulky groups: Introducing sterically large groups like tert-butyl can provide selectivity for a specific biological target by preventing the molecule from binding to other targets with smaller binding pockets. researchgate.net

Exploration of Positional Isomerism on Molecular Activity

The specific placement of substituents on both the pyrazine core and any appended rings (positional isomerism) can have a profound impact on biological activity. Even minor shifts in a functional group's position can lead to significant changes in efficacy, often due to altered binding interactions with the target enzyme or receptor. nih.gov

A study on N-thienylcarboxamide fungicides, which are structurally related to pyrazine carboxamides, demonstrated this principle clearly. Three different positional isomers of the N-thienyl moiety were synthesized and tested. nih.gov Two of the isomers, N-(2-substituted-3-thienyl)carboxamide and N-(4-substituted-3-thienyl)carboxamide, exhibited potent activity, whereas the N-(3-substituted-2-thienyl)carboxamide isomer was significantly less active. nih.gov This difference was attributed to the ability of the first two isomers to act as effective bioisosteres of the corresponding phenyl ring, while the third could not adopt the correct conformation for optimal binding to the target enzyme, succinate (B1194679) dehydrogenase. nih.gov

Similarly, for derivatives of this compound, the position of substituents on an N-phenyl ring would be critical. For example, ortho-, meta-, and para-substitution can dictate the orientation of the phenyl ring relative to the pyrazine core, influencing intramolecular and intermolecular interactions that are essential for biological function. nih.gov

Influence of Physicochemical Parameters on Biological Response (e.g., Lipophilicity Impact)

Physicochemical properties, particularly lipophilicity, play a critical role in determining the pharmacokinetic and pharmacodynamic behavior of a drug candidate. Lipophilicity, often expressed as the partition coefficient (log P), affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to bind to its target. researchgate.netmdpi.com

For pyrazine-2-carboxamide derivatives, a clear relationship between lipophilicity and biological activity has often been observed. researchgate.net

Antimycobacterial Activity: In a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, the antimycobacterial activity showed a dependency on the lipophilicity of the compounds. researchgate.net

Photosynthesis Inhibition: The inhibitory activity of substituted amides of pyrazine-2-carboxylic acids against oxygen evolution in spinach chloroplasts was found to have a quasi-parabolic dependence on log P. This means that activity increases with lipophilicity up to an optimal point, after which further increases in lipophilicity lead to decreased activity. researchgate.net

The table below illustrates the relationship between the calculated lipophilicity (log P) and the antituberculotic activity for a series of substituted pyrazine-2-carboxamides.

Compound Substituents Calculated log P Antituberculotic Activity (% Inhibition)
2d 6-chloro, N-(3-methylphenyl)4.1425
2f 5-tert-butyl-6-chloro, N-(3-methylphenyl)5.6163
2l 6-chloro, N-(3-trifluoromethylphenyl)4.9354
2o 5-tert-butyl-6-chloro, N-(3,5-bis(trifluoromethyl)phenyl)6.8572

Data sourced from a study on substituted amides of pyrazine-2-carboxylic acids. researchgate.net

This data shows a general trend where higher lipophilicity correlates with greater antituberculotic activity within this specific series of compounds. researchgate.net

Rational Design Strategies for Biological Target Modulation

Modern drug discovery often employs rational design strategies to develop compounds that interact specifically with a biological target, such as an enzyme or receptor. This approach uses structural information about the target to guide the design and synthesis of potent and selective inhibitors.

For pyrazine-2-carboxamide analogues, such strategies have been successfully applied. For instance, derivatives of 3-aminopyrazine-2-carboxamide have been rationally designed as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.govresearchgate.net Molecular docking studies were used to predict how these compounds would bind to the ATP-binding pocket of the FGFR kinase domain. nih.govfigshare.com This computational insight allowed researchers to design molecules with substituents that could form key interactions with specific amino acid residues in the target, leading to the identification of potent pan-FGFR inhibitors. nih.gov

In another example, derivatives of 3-chloropyrazine-2-carboxamide were investigated as potential antitubercular agents. mdpi.comresearchgate.net Molecular docking with the mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis, was performed to understand the possible mechanism of action. The active compounds were found to share common binding interactions with known InhA inhibitors, validating the rational design approach. mdpi.comresearchgate.net These strategies allow for a more focused and efficient exploration of chemical space, moving beyond random screening to a targeted development of new therapeutic agents.

Design of Inhibitors for Enzymatic Pathways (e.g., Prolyl-tRNA Synthetase)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes in protein synthesis, making them attractive targets for antimicrobial drug development. nih.gov Among these, prolyl-tRNA synthetase (ProRS) has been a focus for the development of inhibitors based on the pyrazine-2-carboxamide scaffold. nih.govnih.gov The design of these inhibitors is often based on mimicking the interactions of natural substrates like adenosine (B11128) in the ATP-binding site of the enzyme. nih.gov

Studies on 3-acylaminopyrazine-2-carboxamides, derived from an inhibitor of human ProRS, have yielded compounds with significant activity against mycobacterial ProRS. nih.govnih.gov Research into 3-benzamidopyrazine-2-carboxamides has shown that substituents on the benzene (B151609) ring play a critical role in antimycobacterial activity. researchgate.net It was found that substituents larger than fluorine are not well-tolerated in the ortho position of the benzene ring. researchgate.net This led to the development of compounds with disubstituted benzene rings, such as those with 2-fluoro and 4-chloro or 2-fluoro and 4-bromo substitutions, which demonstrated potent activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant isolates. researchgate.net

These findings highlight a strategy of repurposing inhibitors of human ProRS to target the mycobacterial enzyme, providing a pathway for developing new antitubercular agents. nih.gov

Table 1: Activity of Selected Pyrazine-2-carboxamide Analogues against M. tuberculosis

CompoundSubstituent (R)MIC (µg/mL) against M. tuberculosis H37Rv
21 2-F, 4-Cl6.25 - 25
22 2-F, 4-Br6.25 - 25

Data sourced from a study on 3-benzamidopyrazine-2-carboxamides. researchgate.net

Investigation of Antimicrobial and Antifungal Potentials

The pyrazine-2-carboxamide framework is a well-established pharmacophore in antimicrobial research, with pyrazinamide (B1679903) being a frontline antituberculosis drug. mdpi.com Derivatization of this core has led to numerous analogues with a broad spectrum of activity.

N-alkyl-3-chloropyrazine-2-carboxamide precursors and their subsequent N-alkyl-3-(alkylamino)pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antimycobacterial effects. mdpi.com The most effective compounds in this series against Mycobacterium tuberculosis H37Rv were 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides, all exhibiting a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. mdpi.com The antimycobacterial activity was found to be closely linked to the lipophilicity of the compounds. mdpi.com

Similarly, aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines produced a series of 3-benzylaminopyrazine-2-carboxamides. nih.govmdpi.com Several of these compounds showed in vitro activity against M. tuberculosis H37Rv that was comparable or superior to the standard, pyrazinamide. nih.govmdpi.com The most potent compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, had a MIC of 6 µM. nih.govmdpi.com

While many analogues show potent antimycobacterial activity, their broader antimicrobial and antifungal effects can be varied. nih.govnih.gov For instance, the 3-benzylaminopyrazine-2-carboxamide series showed only moderate activity against Enterococcus faecalis and Staphylococcus aureus and no detectable activity against the tested fungal strains. nih.govmdpi.comresearchgate.net In contrast, another study on N-substituted 3-aminopyrazine-2-carboxamides found that while benzyl derivatives lacked antibacterial activity, alkyl and phenyl derivatives were active. nih.gov Antifungal activity was observed across all these subtypes, particularly against Trichophyton interdigitale and Candida albicans. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrazine-2-carboxamide Derivatives

Compound ClassDerivative ExampleTarget OrganismActivity (MIC)
N-alkyl-3-(alkylamino)pyrazine-2-carboxamides3-(Hexylamino)-N-methyl-pyrazine-2-carboxamideM. tuberculosis H37Rv25 µg/mL
3-Benzylaminopyrazine-2-carboxamides3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamideM. tuberculosis H37Rv6 µM
N-substituted 3-aminopyrazine-2-carboxamides3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv12.5 µg/mL (46 µM)

Data compiled from studies on various pyrazine-2-carboxamide analogues. mdpi.comnih.govnih.gov

Assessment of Photosynthetic Electron Transport Inhibition

Certain pyrazine-2-carboxamide derivatives have been investigated for their herbicidal potential through the inhibition of photosynthetic electron transport (PET). mdpi.com A study involving N-alkyl-3-chloropyrazine-2-carboxamide precursors and their N-alkyl-3-(alkylamino)pyrazine-2-carboxamide derivatives found that these compounds could inhibit Photosystem II (PSII) PET in spinach chloroplasts. mdpi.com

The structure-activity relationship analysis revealed a strong correlation between the lipophilicity of the compounds and their PET-inhibiting activity. mdpi.com For effective inhibition, the presence of longer alkyl chains in the 3-(alkylamino) substituent was more favorable than having two shorter alkyl chains. mdpi.com This suggests that the molecule's ability to penetrate the thylakoid membranes and interact with the target site within PSII is a critical determinant of its inhibitory potency. The specific site of action for these compounds is presumed to be on the acceptor side of PSII, similar to many urea- and triazine-based herbicides that block electron transfer by competing with plastoquinone (B1678516) for its binding site. mdpi.comresearchgate.net

Emerging Research Directions and Future Perspectives for 6 Bromo 3 Chloropyrazine 2 Carboxamide Research

Development of Green Chemistry Approaches for Synthesis

The synthesis of highly functionalized heterocyclic compounds often involves multi-step processes that can be resource-intensive. A primary future direction is the development of green and sustainable synthetic methods for 6-Bromo-3-chloropyrazine-2-carboxamide and its derivatives. Research in analogous pyrazine (B50134) systems has demonstrated the feasibility of one-pot condensation reactions, which reduce waste and improve efficiency. researchgate.net The application of microwave-assisted synthesis is another promising avenue, as it has been shown to shorten reaction times and increase yields in the aminodehalogenation of related compounds like 3-chloropyrazine-2-carboxamide (B1267238). mdpi.com Future efforts will likely focus on replacing hazardous reagents and solvents, minimizing energy consumption, and designing catalytic systems that are both efficient and recyclable, thereby aligning the synthesis of these valuable compounds with the principles of environmental sustainability.

Exploration of Novel Bioactive Scaffolds Derived from this compound

The pyrazine-2-carboxamide core is a well-established pharmacophore present in several clinically important drugs. mdpi.com The unique substitution pattern of this compound, featuring two distinct halogen atoms, offers a versatile platform for creating diverse molecular scaffolds through selective chemical modifications. Each halogen can be targeted by different cross-coupling or nucleophilic substitution reactions, allowing for the systematic development of new derivatives.

Recent research on analogous structures highlights the therapeutic potential of this scaffold:

Antimicrobial Activity: Derivatives of 3-chloropyrazine-2-carboxamide have shown in vitro activity against Mycobacterium tuberculosis. mdpi.com Similarly, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have demonstrated potent antibacterial effects against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com

Enzyme Inhibition: Certain pyrazine carboxamide derivatives have been identified as inhibitors of alkaline phosphatase, a crucial enzyme in various biological processes. mdpi.com Other related compounds are being investigated as potential inhibitors of mycobacterial prolyl-tRNA synthetase. nih.govmdpi.com

Antiviral Potential: The pyrazine-2-carboxamide core is central to the antiviral drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), indicating the potential for developing new antiviral agents from the 6-bromo-3-chloro analog. bangor.ac.ukchemicalbook.com

Future research will focus on leveraging the reactivity of the bromine and chlorine atoms on the this compound ring to build libraries of novel compounds for screening against a wide range of biological targets, including those implicated in cancer, inflammation, and neurodegenerative diseases.

Parent Scaffold Derived Bioactive Compound Class Observed Biological Activity Potential Therapeutic Area
3-chloropyrazine-2-carboxamide3-benzylaminopyrazine-2-carboxamidesAntimycobacterial activity against M. tuberculosis H37Rv mdpi.comTuberculosis
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamideArylated pyrazine carboxamidesAntibacterial against XDR S. Typhi, Alkaline Phosphatase Inhibition mdpi.comBacterial Infections, Enzyme-related disorders
3-aminopyrazine-2-carboxamide (B1665363)3-(benzamido)pyrazine-2-carboxamidesHigh activity against various strains of mycobacteria nih.govmdpi.comTuberculosis
3-hydroxypyrazine-2-carboxamide6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)Broad-spectrum antiviral activity bangor.ac.ukViral Infections (e.g., Influenza)

Integration of Machine Learning and AI in Compound Design and Activity Prediction

Modern drug discovery is increasingly reliant on computational tools to accelerate the identification and optimization of lead compounds. The integration of machine learning (ML) and artificial intelligence (AI) represents a significant future direction for research involving this compound.

In Silico Screening and Docking: Molecular docking studies are already being employed to understand how derivatives of related pyrazine carboxamides interact with protein targets like DNA gyrase and mycobacterial enoyl-ACP reductase (InhA). mdpi.commdpi.com These computational methods help rationalize structure-activity relationships and guide the design of more potent analogs.

Predictive Modeling: AI and ML algorithms can be trained on existing datasets of pyrazine derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel, yet-to-be-synthesized compounds based on the this compound scaffold. For instance, homology models of target proteins, such as the one for mycobacterial ProRS constructed by the AI system AlphaFold, can be used for more accurate molecular dynamics simulations and binding predictions. mdpi.com

Future work will likely involve creating sophisticated AI models that can generate novel molecular structures with desired biological profiles, significantly reducing the time and cost associated with traditional trial-and-error synthesis and screening.

Advanced Mechanistic Studies for Optimizing Chemical Transformations

A deeper understanding of the mechanisms underlying the chemical transformations of this compound is crucial for optimizing synthetic routes and achieving greater control over reaction outcomes. The presence of two different halogens allows for selective and sequential reactions, but this requires precise control of reaction conditions.

Key areas for mechanistic investigation include:

Cross-Coupling Reactions: Suzuki and Buchwald-Hartwig C-N cross-coupling reactions are powerful tools for modifying the pyrazine ring. mdpi.comnih.gov Advanced studies could focus on elucidating the catalytic cycles of palladium and nickel complexes used in these reactions, exploring the impact of ligands, and understanding the factors that govern regioselectivity (i.e., whether the reaction occurs at the bromine or chlorine position).

Nucleophilic Aromatic Substitution (SNAr): Investigating the kinetics and intermediates of SNAr reactions will help in fine-tuning conditions to selectively replace one halogen over the other, enabling the synthesis of complex, unsymmetrically substituted pyrazines.

Reaction Conditions: Comparing conventional heating with alternative energy sources like microwaves can provide insights into how energy transfer affects reaction rates and byproduct formation, as has been explored for related pyrazinamide (B1679903) syntheses. mdpi.com

These advanced mechanistic studies will not only improve the synthesis of derivatives of this compound but also contribute fundamental knowledge to the field of physical organic chemistry.

Contribution to the Broader Field of Heterocyclic Chemistry

This compound is more than just a precursor to potentially bioactive molecules; its study contributes significantly to the broader field of heterocyclic chemistry. Pyrazines are a cornerstone of this field due to their prevalence in natural products and pharmaceuticals. mdpi.comnih.gov

Research on this compound enhances the chemical "toolbox" available to synthetic chemists by:

Developing Novel Methodologies: Exploring the differential reactivity of the C-Br and C-Cl bonds can lead to the development of new selective and orthogonal synthetic strategies that can be applied to other dihalogenated heterocycles.

Serving as a Versatile Building Block: The compound acts as a key intermediate for accessing highly functionalized and decorated pyrazine systems that would be difficult to synthesize otherwise. nih.gov Its use in total synthesis and medicinal chemistry programs showcases the utility of such pre-functionalized heterocyclic scaffolds.

Expanding Structure-Property Relationships: By creating a wide array of derivatives and studying their chemical and physical properties, researchers can build a more comprehensive understanding of how substituents on the pyrazine ring influence its electronic character, reactivity, and biological interactions. nih.gov

Ultimately, the continued exploration of this compound and its reactions will provide valuable insights and tools that advance the synthesis and application of heterocyclic compounds as a whole.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.